2-[Bis(1-methylethyl)amino]ethyl decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[BIS(PROPAN-2-YL)AMINO]ETHYL DECANOATE is an organic compound with a complex structure, featuring a decanoate ester linked to a bis(propan-2-yl)aminoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[BIS(PROPAN-2-YL)AMINO]ETHYL DECANOATE typically involves the esterification of decanoic acid with 2-[bis(propan-2-yl)amino]ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of 2-[BIS(PROPAN-2-YL)AMINO]ETHYL DECANOATE may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[BIS(PROPAN-2-YL)AMINO]ETHYL DECANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides or acyl chlorides can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[BIS(PROPAN-2-YL)AMINO]ETHYL DECANOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Wirkmechanismus
The mechanism of action of 2-[BIS(PROPAN-2-YL)AMINO]ETHYL DECANOATE involves its interaction with biological membranes due to its amphiphilic structure. The compound can integrate into lipid bilayers, potentially disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[BIS(PROPAN-2-YL)AMINO]ETHYL METHYLAMINE: Similar in structure but with a methyl group instead of a decanoate ester.
2-[BIS(PROPAN-2-YL)AMINO]ETHYL (PROPAN-2-YL)AMINE: Another related compound with a propan-2-yl group.
Uniqueness
2-[BIS(PROPAN-2-YL)AMINO]ETHYL DECANOATE is unique due to its long-chain ester, which imparts distinct amphiphilic properties, making it suitable for applications in drug delivery and as a surfactant. Its ability to integrate into lipid bilayers sets it apart from shorter-chain analogs.
Eigenschaften
CAS-Nummer |
313499-42-2 |
---|---|
Molekularformel |
C18H37NO2 |
Molekulargewicht |
299.5 g/mol |
IUPAC-Name |
2-[di(propan-2-yl)amino]ethyl decanoate |
InChI |
InChI=1S/C18H37NO2/c1-6-7-8-9-10-11-12-13-18(20)21-15-14-19(16(2)3)17(4)5/h16-17H,6-15H2,1-5H3 |
InChI-Schlüssel |
UFVMRVRFBBXYAW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)OCCN(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.